

3-Chloro-2-hydroxypropanamide vs. 3-chlorolactic acid differences

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Compound of Interest

Compound Name: 3-Chloro-2-hydroxypropanamide

CAS No.: 85344-60-1

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An In-depth Technical Guide to the Core Differences Between **3-Chloro-2-hydroxypropanamide** and 3-chlorolactic acid

Foreword: A Tale of Two Functional Groups

To the casual observer, **3-Chloro-2-hydroxypropanamide** and 3-chlorolactic acid appear as chemical cousins, sharing a common three-carbon backbone adorned with both a hydroxyl group and a chlorine atom. However, for the discerning researcher in drug development and synthetic chemistry, the substitution of a carboxylic acid with a primary amide represents a fundamental divergence in chemical personality. This seemingly minor change from an -OH to an -NH₂ at the carbonyl carbon initiates a cascade of differences in physicochemical properties, reactivity, metabolic stability, and biological interaction potential.

This guide moves beyond a simple recitation of data. As a senior application scientist, my objective is to illuminate the causality behind these differences. We will explore not just what is different, but why these differences are critical in the context of molecular design, synthesis, and application. Understanding this dichotomy is paramount for making informed decisions, whether one is designing a novel therapeutic agent, optimizing a synthetic route, or developing a stable formulation. This document serves as a technical resource for professionals who require a nuanced understanding of how a single functional group can redefine a molecule's role and utility.

Section 1: Comparative Physicochemical Profile

The initial characterization of any chemical entity begins with its fundamental physicochemical properties. The distinction between the carboxylic acid and the amide functional group creates significant and predictable variations in properties such as acidity, polarity, and intermolecular bonding potential. These differences are not merely academic; they directly influence a compound's solubility, membrane permeability, and formulation characteristics.

Property	3-chlorolactic acid	3-Chloro-2-hydroxypropanamide	Causality of Difference
IUPAC Name	3-chloro-2-hydroxypropanoic acid[1]	(2R)-2-chloro-3-hydroxypropanamide	Differentiates the primary functional group.
Molecular Formula	C ₃ H ₅ ClO ₃ [1]	C ₃ H ₆ ClNO ₂ [2]	Addition of a nitrogen and hydrogen atom, removal of one oxygen.
Molecular Weight	124.52 g/mol [1]	123.54 g/mol [2]	The amide is slightly lighter than the carboxylic acid.
CAS Number	1713-85-5 (for racemate)[1]	88154787-4 (for 2R-enantiomer)	Unique identifiers for distinct chemical substances.
Melting Point	~77 °C[3]	Not available	Amides generally have higher melting points than comparable carboxylic acids due to stronger hydrogen bonding. Data for the specific amide is sparse.
pKa	~3.23 (Predicted)[3]	~16-17 (Amide N-H, Estimated)	The carboxylic acid is a weak acid, readily donating its proton. The amide N-H protons are significantly less acidic.
Hydrogen Bonding	1 Donor (OH), 3 Acceptors (C=O, OH)	3 Donors (OH, NH ₂), 2 Acceptors (C=O, OH)	The amide has more hydrogen bond donors, which can

significantly impact solubility and interactions with biological targets.

Predicted LogP

-0.2[1][4]

-0.9[2]

The amide is predicted to be more polar/less lipophilic than the carboxylic acid, which can affect membrane permeability.

Expert Insight: The most impactful difference lies in the pKa. At physiological pH (~7.4), 3-chlorolactic acid will be almost entirely deprotonated to its carboxylate form (3-chlorolactate), rendering it negatively charged. This has profound implications for its ability to cross biological membranes and interact with charged residues in a protein's active site. Conversely, **3-Chloro-2-hydroxypropanamide** remains a neutral molecule across a wide physiological pH range, a property often sought in drug candidates to enhance passive diffusion across cell membranes.

Section 2: Synthesis and Manufacturing Landscape

The synthetic accessibility of a molecule is a critical factor in its viability as a research tool or a scalable intermediate. The pathways to these two compounds, while potentially originating from similar precursors, diverge based on the desired functional group.

Synthesis of 3-chlorolactic acid

3-chlorolactic acid is a well-characterized intermediate. Common synthetic routes include:

- Direct Chlorination: The chlorination of lactic acid can yield the desired product.[5]
- From Chloroacetaldehyde: Reaction of chloroacetaldehyde with cyanide followed by hydrolysis provides another pathway.[5]
- From Epichlorohydrin: Ring-opening of epichlorohydrin can also be employed, often leading to related chlorinated propanols and their derivatives.

Notably, it is also a known by-product of acid hydrolysis in food production, such as in soy sauce, and is considered a mammalian metabolite of 3-monochloro-1,2-propanediol (3-MCPD). [3]

Synthesis of 3-Chloro-2-hydroxypropanamide

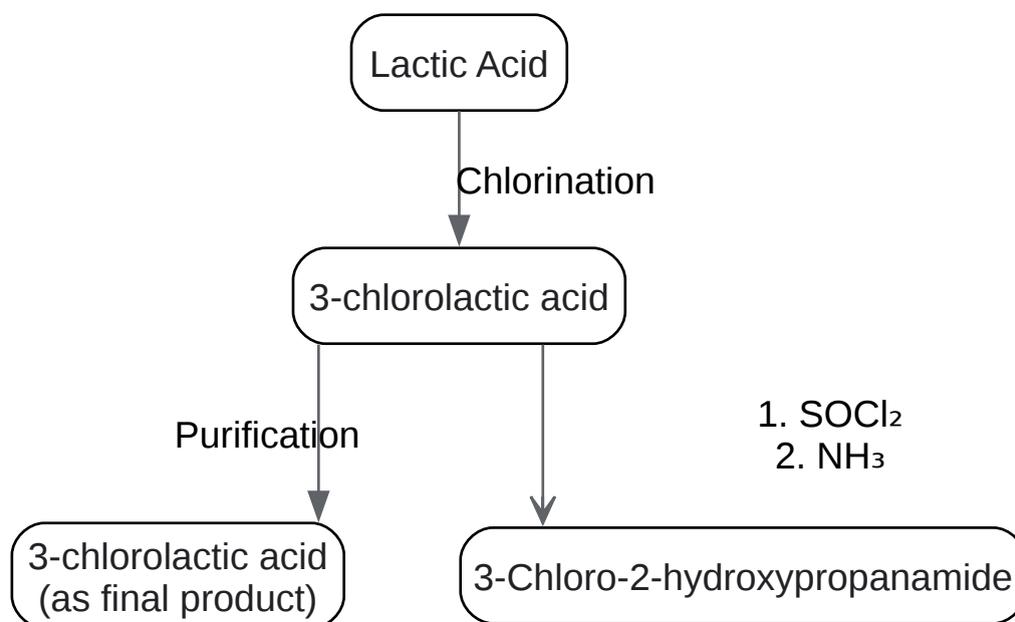
The synthesis of the specific, unsubstituted **3-Chloro-2-hydroxypropanamide** is less commonly documented. However, its synthesis would logically proceed via standard amidation techniques starting from 3-chlorolactic acid or its activated derivatives:

- **Acid Chloride Route:** 3-chlorolactic acid can be converted to its more reactive acid chloride using reagents like thionyl chloride (SOCl_2). Subsequent reaction with ammonia (NH_3) would yield the primary amide.
- **Ester Amidation:** Conversion of 3-chlorolactic acid to an ester (e.g., methyl 3-chloro-2-hydroxypropanoate) followed by reaction with ammonia.
- **Direct Amidation with Coupling Agents:** Using peptide coupling agents (e.g., DCC, EDC) to directly couple 3-chlorolactic acid with an ammonia source.

The synthesis of related N-substituted amides and azetidinones often involves dehydrative annulation or coupling reactions that highlight the versatility of the chloro-acid precursor.[6]

Visualizing a Divergent Synthetic Pathway

The following diagram illustrates how a common precursor like 3-chlorolactic acid can serve as a branch point for the synthesis of either the acid itself (as a final product) or the corresponding amide.



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Caption: Divergent synthesis from 3-chlorolactic acid.

Section 3: Reactivity and Stability: An Amide's Resilience

The core difference in reactivity stems from the nature of the carbonyl group in each molecule. The carboxylic acid is an electrophile prone to nucleophilic acyl substitution, while the amide bond is significantly more stable due to resonance.

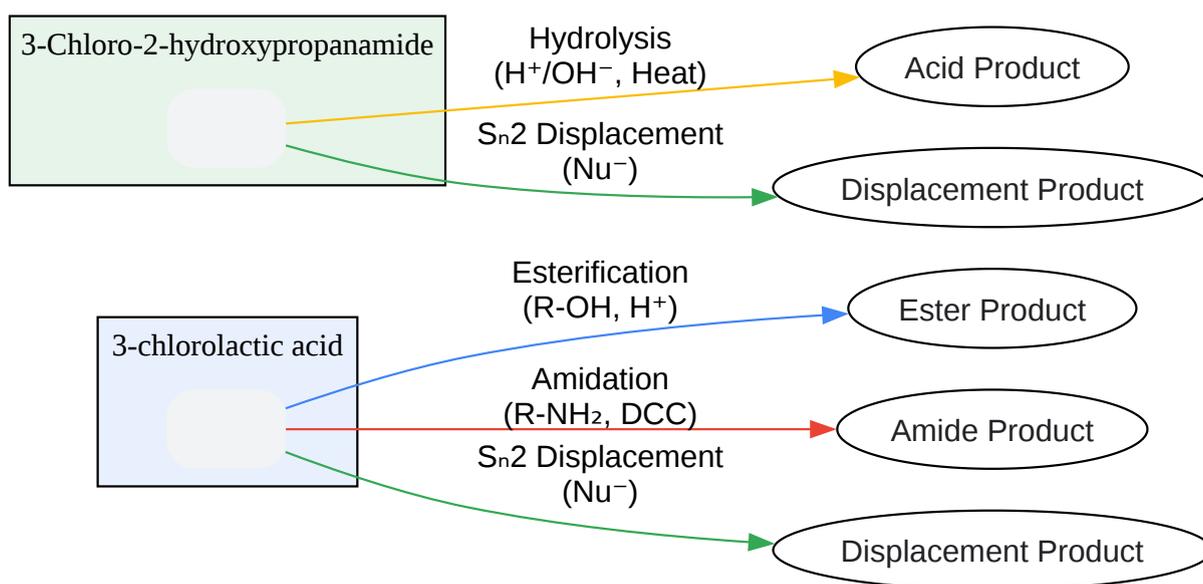
3-chlorolactic acid (The Reactive Acid):

- **Acyl Substitution:** The carboxylic acid readily undergoes esterification with alcohols or amidation with amines (often requiring activation). This makes it a versatile building block.
- **C-Cl Bond Reactivity:** The primary alkyl chloride is susceptible to nucleophilic substitution (S_N2) reactions. Reagents like sodium azide or other nucleophiles can displace the chloride, a common strategy for introducing further functionality. The reactivity follows the general trend for halogens in such reactions: $I > Br > Cl$.^[7]

3-Chloro-2-hydroxypropanamide (The Stable Amide):

- **Amide Bond Stability:** The amide bond is substantially more resistant to hydrolysis than an ester. The delocalization of the nitrogen lone pair into the carbonyl group reduces the electrophilicity of the carbonyl carbon. Harsh acidic or basic conditions are required for its cleavage. This property is frequently exploited in drug design to improve the metabolic stability of a lead compound and increase its in-vivo half-life.
- **C-Cl Bond Reactivity:** The reactivity of the C-Cl bond remains, allowing for nucleophilic displacement similar to the acid counterpart. This allows the amide to be used as a scaffold where modifications can be made at the C3 position without disturbing the core amide structure.

Visualizing Comparative Reactivity



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Caption: Comparative reaction pathways.

Section 4: Applications in Drug Development & Industry

The choice between these two molecules is dictated by the desired end-goal. The inclusion of a chlorine atom is a well-established strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding interactions.[8][9][10] Over 250 FDA-approved drugs contain chlorine, underscoring its importance.[8][10]

- **3-chlorolactic acid as an Intermediate:** Its primary role is as a versatile chemical intermediate. It is used in the production of pharmaceuticals and agrochemicals.[5] Its potential antibacterial and antifungal properties also make it a subject of interest.[5]
- **3-Chloro-2-hydroxypropanamide in Bio-applications:** While specific applications are not widely documented, its structural motifs are relevant. The amide group is a cornerstone of peptide and protein structure and is ubiquitous in pharmaceuticals for its ability to form robust hydrogen bonds with biological targets and for its metabolic stability. For example, 3-hydroxypropanamidines have been identified as a promising class of antimalarial agents.[11] The combination of the chloro, hydroxyl, and amide groups provides a scaffold with multiple points for interaction and a neutral charge profile, making it an attractive starting point for library synthesis in drug discovery.

Expert Insight: A drug development team might choose the 3-chlorolactic acid backbone to design a potent, charged inhibitor that forms a salt bridge in an enzyme's active site. Another team, aiming for a brain-penetrant drug, would likely favor the neutral **3-Chloro-2-hydroxypropanamide** scaffold to enhance blood-brain barrier permeability. The amide's additional N-H donors could also be crucial for achieving a specific binding orientation that the carboxylate cannot.

Section 5: Comparative Toxicological and Safety Profile

A critical, non-negotiable aspect of chemical evaluation is safety. The available data, though more extensive for the acid, points to the need for careful handling of both compounds.

Hazard Information	3-chlorolactic acid	3-Chloro-2-hydroxypropanamide (Inferred)
GHS Pictograms	GHS05 (Corrosion)	GHS08 (Health Hazard) - Based on related amides
GHS Signal Word	Danger	Warning - Based on related amides
Key Hazard Statements	H314: Causes severe skin burns and eye damage.[1]	H351: Suspected of causing cancer.[12] (For 3-chloro-N-hydroxy-2,2-dimethylpropanamide)
Notes	Corrosivity is a primary concern.[1][3] It is also a metabolite of 3-MCPD, a compound classified by IARC as 'Possibly carcinogenic to humans' (Group 2B).[3][13][14]	Direct toxicological data is limited. Data for related compounds, such as other chlorinated propanols and amides, suggest potential for carcinogenicity and reproductive toxicity, warranting cautious handling. [12][13][15]

Self-Validating Protocol: Always consult the most current Safety Data Sheet (SDS) before handling either compound.[16] Assume that in the absence of specific data, a molecule may possess hazards similar to its structural analogs. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.

Section 6: Analytical Differentiation Protocols

Distinguishing between these two compounds in a laboratory setting is straightforward with standard analytical techniques. The key is to select methods that are sensitive to the differences in their functional groups.

Protocol 1: Differentiating with High-Performance Liquid Chromatography (HPLC)

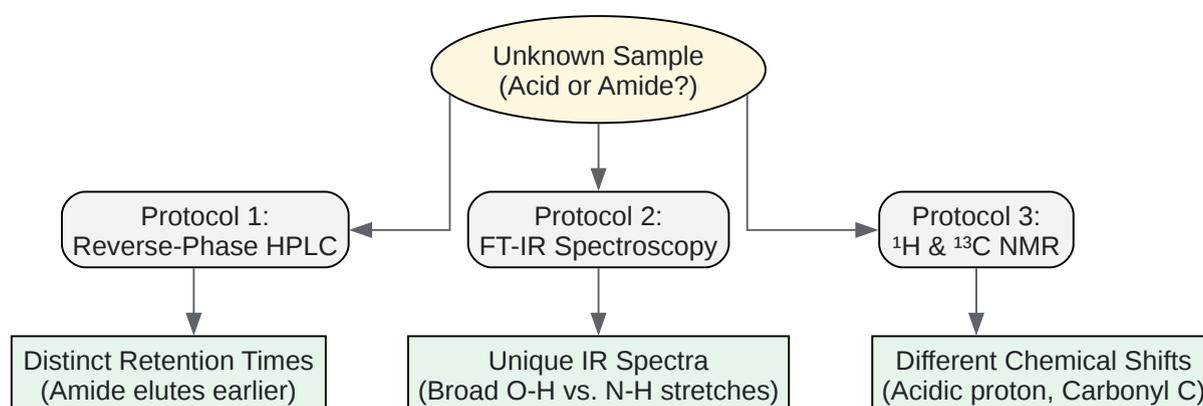
- Principle: The greater polarity of the amide compared to the acid (in its protonated state) will result in different retention times on a reverse-phase column.
- Methodology:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: An isocratic or gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). The acid helps to keep the 3-chlorolactic acid protonated for better peak shape.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector at 210 nm.
 - Sample Preparation: Dissolve a small amount of each compound in the mobile phase.
 - Expected Outcome: **3-Chloro-2-hydroxypropanamide** is expected to elute earlier (have a shorter retention time) than 3-chlorolactic acid due to its higher polarity.

Protocol 2: Structural Confirmation with Infrared (IR) Spectroscopy

- Principle: The vibrational frequencies of the C=O, O-H, and N-H bonds are distinct and characteristic for carboxylic acids and amides.
- Methodology:
 - Sample Preparation: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.
 - Data Acquisition: Scan the mid-IR range (4000-400 cm^{-1}).
 - Expected Outcome:

- 3-chlorolactic acid: Will show a very broad O-H stretch from ~ 3300 to 2500 cm^{-1} (characteristic of a hydrogen-bonded carboxylic acid) and a C=O stretch at ~ 1700 - 1725 cm^{-1} .
- **3-Chloro-2-hydroxypropanamide**: Will show two distinct N-H stretching peaks in the 3400 - 3100 cm^{-1} region (for the $-\text{NH}_2$ group), a C=O stretch (Amide I band) at ~ 1650 - 1680 cm^{-1} , and an N-H bend (Amide II band) around 1650 - 1600 cm^{-1} . The O-H stretch from the alcohol will also be present around 3400 cm^{-1} .

Visualizing the Analytical Workflow



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Caption: Multi-technique workflow for differentiation.

Conclusion

The comparison of **3-Chloro-2-hydroxypropanamide** and 3-chlorolactic acid serves as a powerful case study in the principles of medicinal and synthetic chemistry. The transition from a carboxylic acid to an amide is not a lateral step but a strategic decision that fundamentally alters the molecule's acidity, polarity, reactivity, and potential for biological interactions. 3-chlorolactic acid is a corrosive, reactive intermediate, a valuable building block for further synthesis. **3-Chloro-2-hydroxypropanamide**, by contrast, is a more stable, neutral entity whose structure embodies features—metabolic resilience and enhanced hydrogen-bonding

capability—that are highly desirable in the pursuit of effective and bioavailable therapeutics. For the researchers, scientists, and drug development professionals to whom this guide is addressed, the ability to discern and leverage these core differences is fundamental to the art and science of molecular innovation.

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